molecular formula C11H14O4 B12672340 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate CAS No. 85665-78-7

2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate

Cat. No.: B12672340
CAS No.: 85665-78-7
M. Wt: 210.23 g/mol
InChI Key: DRUUYVATBOFOMV-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate is an organic compound with the molecular formula C11H14O4 It is a derivative of pyran, a heterocyclic compound containing an oxygen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate typically involves the esterification of 2-Methyl-4-oxo-4H-pyran-3-yl with 2-methylbutyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate
  • 2-Methyl-4-oxo-4H-pyran-3-yl acetate
  • 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

85665-78-7

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-methylbutanoate

InChI

InChI=1S/C11H14O4/c1-4-7(2)11(13)15-10-8(3)14-6-5-9(10)12/h5-7H,4H2,1-3H3

InChI Key

DRUUYVATBOFOMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1=C(OC=CC1=O)C

Origin of Product

United States

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